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dimethylpropan-1-ol

CAS No.: 1267954-80-2

Cat. No.: B1466263

Get Quote

Introduction: The Therapeutic Potential of
Substituted Phenylpropanols
In the landscape of medicinal chemistry, the phenylpropanol scaffold is a recurring motif in a

diverse array of therapeutic agents. The structural versatility of this backbone allows for fine-

tuning of its pharmacological properties through various substitutions on the phenyl ring and

modifications to the propanol chain. The introduction of a chloro-substituent, for instance, can

significantly alter the lipophilicity and electronic character of the molecule, thereby influencing

its absorption, distribution, metabolism, excretion (ADME) profile, and target engagement.

While a broad spectrum of biological activities has been associated with chlorophenyl-

containing compounds, this guide will focus on the burgeoning evidence for their potential as

anticancer agents.

Specifically, we will delve into a comparative analysis of analogs of a scaffold closely related to

3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol. While direct comparative studies on a series of
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3-chloro analogs are not extensively available in the current body of scientific literature, a

comprehensive study on the anticancer properties of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-

dimethylpropanoate derivatives provides a valuable dataset for understanding the structure-

activity relationships (SAR) within this chemical class.[1][2][3] This guide will, therefore,

leverage these findings to present a detailed comparison of the efficacy of these 4-chloro

analogs, offering insights that are likely translatable to the broader class of chlorophenyl

dimethylpropanol derivatives.

Comparative Efficacy of 4-Chlorophenyl-3-hydroxy-
2,2-dimethylpropanoate Analogs Against Colon
Cancer Cells
A pivotal study investigated a series of 24 derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-

2,2-dimethylpropanoate for their antiproliferative activity against the HCT-116 human colon

cancer cell line.[1][2] Of the synthesized compounds, twelve demonstrated notable inhibitory

effects, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL.[2] The parent ester was

systematically modified to explore the impact of different functional groups on anticancer

efficacy.

Data Summary: In Vitro Efficacy Against HCT-116 Cells
The following table summarizes the in vitro efficacy of the most active analogs, highlighting the

structure-activity relationships observed in the study.

Compound ID
Modification from Parent
Ester

IC50 (mg/mL) on HCT-116
cells

7a N-propylpropanamide 0.12

7g
N-(4-

fluorophenyl)propanamide
0.12

7d N-butylpropanamide 0.81

Data extracted from "Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic

acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells"[1][2][3]
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The data reveals that the conversion of the methyl ester to certain N-substituted amides

significantly enhances the cytotoxic activity against HCT-116 cells. Notably, the N-propyl (7a)

and N-(4-fluorophenyl) (7g) derivatives exhibited the highest potency.[2]

Structure-Activity Relationship (SAR) Insights
The derivatization of the parent compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-

dimethylpropanoate, provided critical insights into the structural requirements for anticancer

activity in this series.

Parent Ester
(Methyl-3-(4-chlorophenyl)-3-hydroxy

-2,2-dimethylpropanoate)
N-Alkyl/Aryl AmidesDerivatization

High Potency Analogs
(e.g., N-propyl, N-4-fluorophenyl)

IC50 = 0.12 mg/mL

Specific Substituents

Lower Potency Analogs
(e.g., N-butyl)

IC50 = 0.81 mg/mL

Other Substituents

Step 1: Hydrolysis

Step 2: Amide Coupling

Parent Ester Carboxylic Acid DerivativeKOH, EtOH/H2O, Reflux

Target Amide Analog
(e.g., 7a or 7g)

Primary Amine
(e.g., propylamine or 4-fluoroaniline)

Click to download full resolution via product page

Caption: General synthetic workflow for the preparation of amide analogs.

Hydrolysis of the Parent Ester: The methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-

dimethylpropanoate was hydrolyzed to the corresponding carboxylic acid using potassium

hydroxide in an ethanol/water mixture under reflux. [2]2. Amide Coupling: The resulting

carboxylic acid was then coupled with the desired primary amine (e.g., propylamine for
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compound 7a, or 4-fluoroaniline for compound 7g) to yield the final N-substituted amide

derivative. [2]Standard peptide coupling reagents can be employed for this transformation.

In Vitro Antiproliferative Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on the HCT-116 human colon cancer cell

line were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay.

Cell Seeding: HCT-116 cells were seeded into 96-well plates at a specified density and

allowed to adhere overnight.

Compound Treatment: The cells were then treated with various concentrations of the test

compounds and incubated for 48 hours.

MTT Addition: After the incubation period, MTT solution was added to each well, and the

plates were incubated for an additional few hours to allow for the formation of formazan

crystals by viable cells.

Solubilization and Absorbance Measurement: The formazan crystals were solubilized with a

suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength

using a microplate reader.

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from

the dose-response curves.

Conclusion and Future Directions
The comparative analysis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

analogs reveals a promising new scaffold for the development of anticancer agents, particularly

for colon cancer. The study underscores the critical role of the N-substituted amide functionality

in dictating the antiproliferative efficacy. The high potency of analogs such as N-propyl and N-

(4-fluorophenyl) amides provides a strong foundation for further lead optimization.

While these findings are significant, it is important to acknowledge that they are based on a 4-

chloro substitution pattern. Future research should be directed towards the synthesis and

evaluation of the corresponding 3-chloro analogs to determine if a similar or improved efficacy
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profile can be achieved. A direct, head-to-head comparison of the 3-chloro and 4-chloro series

would provide invaluable insights into the influence of the chlorine atom's position on the

biological activity. Furthermore, mechanistic studies to elucidate the precise molecular targets

of these compounds are warranted to advance their development as potential therapeutic

agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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